(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Description

Chemical Structure and Properties

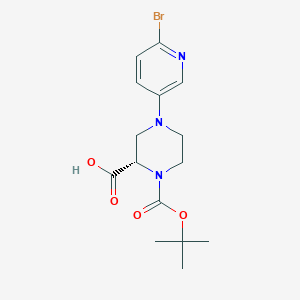

The compound (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid (CAS: 1787111-12-9) is a chiral piperazine derivative with a molecular formula of C₁₅H₂₀BrN₃O₄ and a molecular weight of 386.24 g/mol . Its structure features:

- A 6-bromopyridin-3-yl group, providing a halogenated aromatic system conducive to cross-coupling reactions (e.g., Suzuki-Miyaura).

- A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, enhancing stability during synthesis.

- A carboxylic acid moiety at the 2-position of the piperazine ring, enabling further functionalization (e.g., amide bond formation).

- S-configuration at the chiral center, critical for stereoselective interactions in medicinal chemistry applications.

Applications

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor antagonists. The bromine atom at the pyridine 6-position allows for late-stage diversification, while the Boc group facilitates selective deprotection under acidic conditions .

Properties

IUPAC Name |

(2S)-4-(6-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVHMCOJMMWLPM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Palladium-Catalyzed Cross-Coupling

Method Overview:

This approach employs palladium-catalyzed coupling reactions, specifically Suzuki-Miyaura or Buchwald-Hartwig protocols, to introduce the bromopyridine moiety onto the piperazine core.

- Starting Materials: A suitably protected piperazine derivative, such as (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid or its derivatives.

- Coupling Partner: 6-Bromopyridine-3-amine or a related halogenated pyridine.

- Catalysts and Reagents:

- Palladium catalyst (e.g., palladium(II) acetate)

- Ligands such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl

- Bases like cesium carbonate or sodium tert-butoxide

- Solvent: tetrahydrofuran (THF), dimethylformamide (DMF), or polyethylene glycol

- Conditions: Elevated temperature (25–130°C) under inert atmosphere (argon or nitrogen)

- A study indicates that such cross-coupling reactions are effective for attaching pyridine derivatives to nitrogen-containing heterocycles, with yields often exceeding 80% under optimized conditions.

Preparation via Nucleophilic Substitution on Halogenated Pyridine

Method Overview:

This route involves nucleophilic substitution of a halogenated pyridine (e.g., 6-bromopyridine-3-amine) with a protected piperazine derivative.

- Starting Materials: 6-Bromopyridine-3-amine

- Reaction Conditions:

- Use of bases such as potassium carbonate or sodium hydride

- Solvent: DMF or DMSO

- Temperature: 20–60°C

- Procedure: The pyridine halogen is displaced by the nucleophilic piperazine nitrogen, forming the desired bond.

- Halogenated pyridines are versatile electrophiles in nucleophilic substitution, with reaction yields typically ranging from 60–85%.

Photocatalytic One-Step Synthesis

Recent Advances:

A novel method employs photocatalysis to synthesize the target compound in a single step, reducing byproducts and improving yields.

- Reagents:

- 2-Aminopyridine

- Piperazine-1-tert-butyl formate

- Acridine salt as a photocatalyst

- Oxidant (e.g., oxygen)

- Procedure:

- Combine reagents in an anhydrous solvent (e.g., dichloroethane)

- Irradiate with blue LED light under oxygen atmosphere

- Reaction proceeds via radical pathways, forming the product efficiently

- This method yields approximately 95% of the target compound.

- It is environmentally friendly, avoiding heavy metals, and operates under mild conditions.

Halogenation of the Protected Compound

Method Overview:

Starting from a non-halogenated precursor, selective halogenation introduces bromine at the desired position on the pyridine ring.

- Reagents: N-bromosuccinimide (NBS) or bromine

- Solvent: Acetic acid or propionic acid

- Temperature: 0–25°C

- Conditions favor selective substitution at the 6-position

Protecting Group Strategies and Final Deprotection

- The tert-butoxycarbonyl (Boc) protecting group is introduced during synthesis to shield amino groups.

- Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free acid form.

Data Summary Table

| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Protected piperazine derivative, halogenated pyridine | Pd catalyst, ligand, base | 25–130°C, inert atmosphere | >80% | High efficiency, versatile |

| Nucleophilic Substitution | 6-Bromopyridine-3-amine | Base, solvent | 20–60°C | 60–85% | Simple, scalable |

| Photocatalytic One-Step | 2-Aminopyridine, piperazine formate | Acridine salt, oxidant, light | Room temp, blue LED, oxygen | ~95% | Environmentally friendly, high yield |

| Halogenation | Non-halogenated precursor | NBS or Br2 | 0–25°C | 80–90% | Selectivity, high yield |

Chemical Reactions Analysis

Types of Reactions

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).

Major Products Formed

Substitution: Substituted pyridine derivatives.

Deprotection: Free amine derivatives.

Coupling: Amide derivatives.

Scientific Research Applications

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular targets.

Chemical Biology: It is employed in the design of chemical tools for investigating cellular processes and protein functions.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the bromopyridine and piperazine moieties can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Comparative Insights

Substituent Position and Reactivity :

- Bromine at the pyridine 3-position (target compound) vs. 2-position (CAS 1261230-14-1) alters steric accessibility and electronic density, influencing cross-coupling efficiency. For instance, 3-bromo derivatives may exhibit enhanced reactivity in palladium-catalyzed reactions due to favorable orbital alignment .

- Formyl groups (CAS 1786553-06-7, 1787098-84-3) introduce nucleophilic reactivity, enabling Schiff base formation or reductive amination, whereas bromine supports electrophilic pathways .

Aromatic System Variations :

- Pyridine vs. Phenyl Rings : Pyridine-containing compounds (e.g., target compound) offer hydrogen-bonding capabilities via the nitrogen lone pair, enhancing target binding in drug design. In contrast, phenyl derivatives (CAS 1786553-06-7) lack this feature but provide greater hydrophobicity .

Stereochemical Considerations :

- The S-configuration in the target compound and CAS 1786553-06-7 ensures enantioselective interactions, critical for binding to chiral biological targets (e.g., enzymes, receptors). Unprotected analogs (e.g., CAS 159532-59-9) lack this specificity .

Synthetic Utility :

- The Boc group in all listed compounds allows for orthogonal protection strategies. For example, the target compound’s Boc can be selectively removed under acidic conditions to expose the piperazine nitrogen for further functionalization .

Biological Activity

(S)-4-(6-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

The compound features a piperazine ring, a bromopyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of 386.24 g/mol. The presence of the bromine atom enhances the compound's ability to participate in specific interactions, such as halogen bonding, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.24 g/mol |

| CAS Number | 1786517-17-6 |

The mechanism of action for this compound largely depends on its interaction with biological targets such as enzymes, receptors, or ion channels. The compound's unique structure allows it to modulate the activity of these targets through specific binding interactions.

Potential Targets

- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which are critical in various signaling pathways.

- Enzymatic Inhibition : It could serve as an inhibitor for enzymes involved in metabolic pathways.

- Ion Channels : The compound might influence ion channel activity, affecting cellular excitability and signaling.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit diverse biological activities. Here are some notable findings:

Antimicrobial Activity

Studies have shown that piperazine derivatives can possess antimicrobial properties. The bromopyridine moiety may enhance the compound's effectiveness against bacterial strains.

Antidepressant Activity

Compounds containing piperazine rings have been linked to antidepressant effects, suggesting that this compound could have similar potential.

Case Studies

- In Vitro Studies : High-throughput screening assays have been employed to test the biological activity of this compound against various cell lines. Results indicated significant inhibition of specific enzyme activities, suggesting its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Research has explored the SAR of piperazine derivatives, revealing that modifications in the bromopyridine structure can significantly affect binding affinity and selectivity towards biological targets.

Applications in Drug Development

This compound serves as a valuable scaffold in drug discovery due to its unique structural features:

- Medicinal Chemistry : It is utilized as a building block for synthesizing new therapeutic agents aimed at treating various diseases.

- Chemical Biology : The compound is employed in designing chemical tools for investigating cellular processes and protein functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for (S)-4-(6-bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid?

- Methodology :

- Synthesis : Palladium-catalyzed amination is a common approach. For example, coupling 6-bromo-3-aminopyridine with Boc-protected piperazine derivatives under inert atmosphere (e.g., N₂) using Pd(OAc)₂/XPhos catalysts and Cs₂CO₃ as a base in tert-butanol at 40–100°C for 5.5 hours .

- Deprotection : Boc removal typically employs HCl in dioxane or aqueous HCl (e.g., 4 M HCl, 93–96°C, 17 hours) to yield the free piperazine intermediate .

- Purification : Use silica gel column chromatography with hexanes/EtOAC (1:1, +0.25% Et₃N) to isolate intermediates. Final products may require recrystallization or preparative HPLC .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

- Methodology :

- NMR Analysis : ¹H and ¹³C NMR (DMSO-d₆) are critical for verifying substituent positions. For example, the tert-butyl group appears as a singlet at δ 1.52–1.58 ppm, while aromatic protons (pyridinyl/piperazine) show splitting patterns between δ 7.14–8.40 ppm .

- Chiral Purity : Use supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee). Retention times and peak area ratios quantify stereochemical purity .

- HRMS/FTIR : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺), while FTIR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the Boc group) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised during prolonged exposure .

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address stereochemical instability during synthesis or storage?

- Methodology :

- Epimerization Risk : Monitor for co-eluting epimers via HPLC or SFC. Adjust chromatographic conditions (e.g., mobile phase pH, column temperature) to resolve stereoisomers .

- Storage : Store at -20°C under inert gas (Ar) to prevent degradation. Lyophilization stabilizes carboxylic acid derivatives .

- Case Study : In analogous piperazine-carboxylic acids, minor pH shifts during purification led to epimerization; pre-acidification of solvents mitigated this .

Q. What strategies improve the bioavailability or pharmacological activity of this compound?

- Methodology :

- Prodrug Design : Replace the carboxylic acid with a phosphonic acid group to enhance solubility and membrane permeability. For example, bis((isopropoxycarbonyl)oxy)methyl ester prodrugs improve oral bioavailability in rat models .

- Functionalization : Introduce methyl or trifluoromethyl groups to the pyridinyl ring to modulate receptor binding (e.g., P2Y12 antagonism) without altering stereochemistry .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Methodology :

- Troubleshooting :

Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or ligands (XPhos vs. SPhos) to optimize coupling efficiency .

Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against ethereal solvents (THF) for Boc deprotection kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.